molecular formula C19H13N5O4S B2686221 N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1206997-60-5

N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2686221
CAS No.: 1206997-60-5
M. Wt: 407.4
InChI Key: PDRDBBCMQNFJTC-UHFFFAOYSA-N
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Description

The compound N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide features a coumarin core (2-oxo-2H-chromen-3-yl) linked via an aminoethyl group to a thiazole ring, which is further connected to a pyrazine-2-carboxamide moiety.

Properties

IUPAC Name

N-[4-[2-oxo-2-[(2-oxochromen-3-yl)amino]ethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O4S/c25-16(23-13-7-11-3-1-2-4-15(11)28-18(13)27)8-12-10-29-19(22-12)24-17(26)14-9-20-5-6-21-14/h1-7,9-10H,8H2,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRDBBCMQNFJTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide is a novel compound that combines structural elements from thiazole, pyrazine, and coumarin derivatives. This hybridization suggests potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, cytotoxicity, and therapeutic implications.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

PropertyValue
Molecular FormulaC19H18N4O5S
Molecular Weight398.44 g/mol
IUPAC NameThis compound

The biological activity of the compound is hypothesized to stem from its ability to interact with various cellular targets:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell proliferation by inducing apoptosis and cell cycle arrest. The presence of the pyrazine and thiazole moieties may contribute to this activity by affecting signaling pathways involved in cell growth.
  • Antioxidant Activity : Coumarin derivatives often exhibit antioxidant properties, which may help mitigate oxidative stress in cells, thereby enhancing their therapeutic potential against cancer and other diseases.
  • Enzyme Inhibition : The structural components suggest possible inhibition of enzymes such as topoisomerases, which are critical for DNA replication and transcription.

Cytotoxicity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. A summary of cytotoxicity findings is presented below:

Cell LineIC50 (µM)Reference
HepG23.96
MCF74.38
PC3>100

These results indicate a selective cytotoxicity towards HepG2 and MCF7 cell lines, which are representative models for liver and breast cancer, respectively.

Case Studies

  • Study on Pyrazoline Hybrids : A recent study highlighted the anticancer activity of pyrazoline hybrids that share structural similarities with the target compound. These hybrids demonstrated significant inhibition of tumor growth in vivo, supporting the hypothesis that similar compounds may possess potent anticancer properties .
  • Thiazole Derivatives : Research has indicated that thiazole derivatives exhibit a wide spectrum of biological activities, including antitubercular effects and apoptosis inhibition . This suggests that the thiazole moiety in our compound may contribute to its overall biological efficacy.

Scientific Research Applications

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Thiazole derivatives are known for their antitumor properties. Studies have shown that compounds similar to N-(4-(2-oxo-2H-chromen-3-yl)amino)ethyl derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, modifications in the thiazole moiety can enhance antitumor efficacy, with some compounds demonstrating IC50 values below 1 µg/mL against specific cancer cells .

Antimicrobial Properties

The compound has shown considerable antibacterial and antifungal activities. Thiazole derivatives have been effective against pathogens such as Staphylococcus aureus. The incorporation of electron-donating groups in the structure has been associated with increased antimicrobial potency, making it a candidate for developing new antimicrobial agents .

Enzyme Inhibition

N-(4-(2-oxo-2H-chromen-3-yl)amino)ethylthiazol derivatives have been studied for their ability to inhibit various enzymes critical for the survival of pathogens and cancer cells. This inhibition disrupts essential metabolic pathways, highlighting the compound's potential as a therapeutic agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Key findings include:

Structural FeatureActivity
Thiazole ringEssential for cytotoxicity and enzyme inhibition
Electron-donating groupsEnhance antimicrobial activity
Substituents on phenyl ringsAffect binding affinity to target proteins

Antitumor Efficacy

Recent studies evaluated thiazole derivatives against various cancer cell lines, revealing that specific modifications significantly enhance cytotoxicity. For example, compounds with specific substitutions at the 4-position of the phenyl ring exhibited increased effectiveness, with some showing IC50 values in the low micromolar range .

Antimicrobial Testing

The mechanisms through which these compounds exert their antimicrobial effects include:

  • Induction of Apoptosis : Many thiazole compounds trigger apoptotic pathways in bacterial cells.
  • Inhibition of Enzymatic Activity : Inhibiting enzymes like carbonic anhydrase disrupts critical metabolic pathways in pathogens, leading to their death .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound belongs to a broader class of coumarin-thiazole hybrids. Key structural analogs and their differences are summarized below:

Compound Name Substituent on Thiazole Bioactivity (IC50 or MIC) Key References
Target Compound: N-(4-(2-oxo-2-((2-oxo-2H-chromen-3-yl)amino)ethyl)thiazol-2-yl)pyrazine-2-carboxamide Pyrazine-2-carboxamide Not reported in evidence -
2-((4-Bromophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide 4-Bromophenylacetamide α-Glucosidase IC50: 0.1449 µM
N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide derivatives Varied aryl/alkyl amides Antimicrobial, antimalarial
(Z)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide Hydrazine-carboxamide Antimicrobial (MIC: 12.5–50 µg/mL)
N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)furan-2-carboxamide Furan-2-carboxamide Not reported

Key Observations :

  • Pyrazine vs. Phenyl Groups : The pyrazine moiety in the target compound introduces additional nitrogen atoms, which may enhance hydrogen bonding or π-π stacking interactions compared to halogenated phenyl groups (e.g., 4-bromophenyl in ).

Comparison with Analogs :

  • Analog Synthesis : Most analogs (e.g., ) use similar Hantzsch thiazole formation but vary in the final coupling step (e.g., aryl amines or hydrazines instead of pyrazine derivatives).
  • Yields : Reported yields for thiazole-coumarin hybrids range from 20% to 95%, depending on substituent steric and electronic effects .
α-Glucosidase Inhibition:
  • The 4-bromophenyl analog (IC50: 0.1449 µM) demonstrates potent inhibition, attributed to hydrophobic interactions with the enzyme’s active site .
  • Target Compound Potential: The pyrazine group may enhance polar interactions, but activity data are lacking in the provided evidence.
Antimicrobial Activity:
  • Hydrazine-carboxamide derivatives (e.g., ) show moderate antifungal activity (MIC: 12.5–50 µg/mL), with triazole-substituted variants (e.g., compound 4j) being most potent.
  • Target Compound : The pyrazine moiety’s electron-deficient nature could improve membrane penetration, but antimicrobial testing is required.

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